molecular formula C19H21ClN2O2S B5183705 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine

1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine

Cat. No. B5183705
M. Wt: 376.9 g/mol
InChI Key: IXJHRLPXNFEBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. It is a potential therapeutic agent that has been studied for its pharmacological properties. This compound has been the subject of extensive research to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that this compound may act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. It may also interact with the GABA receptors, which are involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
Studies have shown that 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine has several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects and to improve memory and cognitive function. Additionally, it has been shown to have anxiolytic and antidepressant-like effects.

Advantages and Limitations for Lab Experiments

1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to use in various experimental protocols. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine. One direction is to further investigate its potential therapeutic applications in various scientific research fields. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Additionally, future studies could focus on the development of new derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine involves the condensation of 4-chlorobenzenethiol with 2-methoxyphenylpiperazine in the presence of acetic anhydride. The resulting product is a white crystalline compound that is soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various scientific research fields. It has been investigated for its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-24-18-5-3-2-4-17(18)21-10-12-22(13-11-21)19(23)14-25-16-8-6-15(20)7-9-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJHRLPXNFEBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

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